N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a phenyl group and a carboxamide group attached to a 2-methylcyclohexyl moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the e2 elimination reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity . The reaction prefers an anti orientation of the halogen and the beta-hydrogen which is attacked by the base .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it could undergo alpha fragmentation, where something breaks off the neighboring atom, freeing up an electron to make a new bond . Additionally, it could be readily hydroxylated in liver microsomes incubated with NADPH generating system as a co-factor .
Pharmacokinetics
It’s known that similar compounds have a low aqueous solubility, are volatile, and based on their chemical properties, are moderately mobile with a high potential to leach to groundwater .
Result of Action
The e2 reaction tends to result in the formation of a double bond and the loss of a leaving group . The product from E2 elimination of the trans-isomer is 3-methylcyclohexene .
Action Environment
The action of N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, its volatility and solubility can affect its distribution in the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the phenyl and carboxamide groups. The reaction conditions often include the use of copper(I) catalysts under mild conditions to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is crucial to obtain the compound in high purity, which may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylcyclohexyl)sulfamic acid: Another compound with a similar cyclohexyl moiety but different functional groups.
4-phenyl-1H-1,2,3-triazole derivatives: Compounds with similar triazole rings but varying substituents.
Uniqueness
N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-7-5-6-10-13(11)17-16(21)15-14(18-20-19-15)12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSDFRSWWBQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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